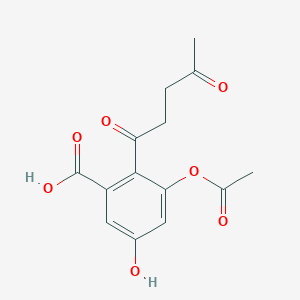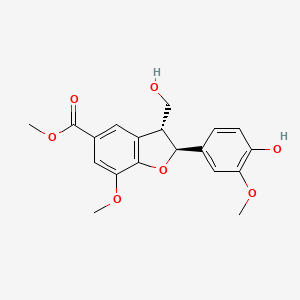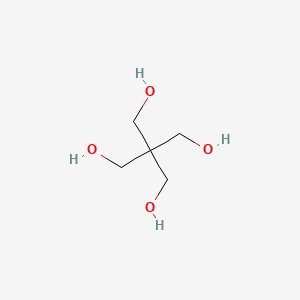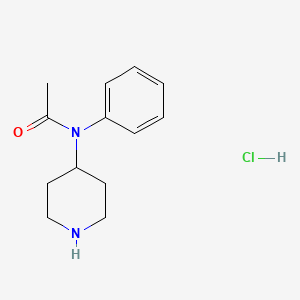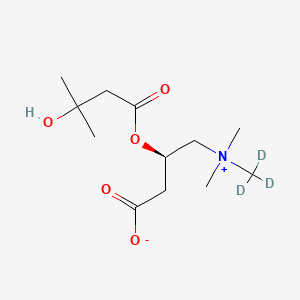
Hydroxyisovaleroyl-d3 Carnitine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxyisovaleroyl-d3 Carnitine, also known as (2R)-3-Hydroxyisovaleroyl Carnitine, is a stable isotope labelled compound . It is used as a diagnostic tool to identify the presence of orofacial clefts and is also used in the screening and diagnostics of inborn errors of metabolism . The molecular formula of this compound is C12H20D3ClNO9 and it has a molecular weight of 364.79 .
Synthesis Analysis
The synthesis of this compound involves state-of-the-art technology to produce stable isotopes that are highly enriched and isotopically labeled to the highest standards .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H23NO5 . The InChI key for this compound is IGLHHSKNBDXCEY-MCHJGEEVSA-N .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that this compound is a part of the amino acid metabolites category .Physical And Chemical Properties Analysis
This compound is a white to off-white solid . It is soluble in methanol and water . The compound has a molar refractivity of 87 Ų .Wissenschaftliche Forschungsanwendungen
Ketosis-Induced Metabolite and Muscle Content : Hydroxybutyrylcarnitine, a metabolite related to carnitine, has been found to be associated with insulin resistance and type 2 diabetes mellitus. It's formed from L-3-HB-CoA, a fatty acid β-oxidation intermediate. A study found that during fasting, this metabolite in muscle is derived mainly from the ketone body D-3HB, and its synthesis plays a role in metabolism (Soeters et al., 2012).
Biomarker of Biotin Status : 3-Hydroxyisovaleryl carnitine has been identified as a potential biomarker of biotin deficiency in humans. An increase in plasma concentration of this metabolite indicates impairment in leucine catabolism due to reduced activity of the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase. This was evidenced in a study where three healthy subjects showed an increase in plasma 3-Hydroxyisovaleryl carnitine upon induced biotin deficiency (Horvath et al., 2010).
Indicator in Urinary Excretion : A method for accurately quantitating the urinary concentration of 3-Hydroxyisovaleryl carnitine was developed, offering evidence of its increase with marginal biotin deficiency. This suggests its potential as a clinically useful indicator of biotin status (Horvath et al., 2010).
Response to Leucine Challenge in Biotin Deficiency : 3-Hydroxyisovaleryl carnitine increases in urinary excretion in response to a leucine challenge in humans with marginal biotin deficiency, serving as an early and sensitive indicator (Mock et al., 2011).
Role in Carnitine Supplementation and Physiology : Carnitine plays a significant role in the transport of long-chain fatty acids across mitochondrial membranes and has been shown to be safe for supplementation in humans. Its effects on various pathologies, including cardiovascular diseases and recovery from exercise, have been promising (Kraemer et al., 2008).
Pharmacometabolomics in Sepsis : In a study, serum samples from septic shock patients treated with l-carnitine revealed differences in metabolite profiles between responders and non-responders, indicating its potential use in precision medicine approaches to sepsis (Puskarich et al., 2015).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Hydroxyisovaleroyl-d3 Carnitine, also known as (2R)-3-Hydroxyisovaleroyl-d3 Carnitine , is an endogenous metabolite The primary targets of this compound are not explicitly mentioned in the search results
Mode of Action
As an endogenous metabolite, it likely interacts with various biochemical processes within the body .
Biochemical Pathways
This compound is involved in the leucine catabolic pathway . This pathway is responsible for the breakdown of leucine, an essential amino acid. Impairment in this pathway can lead to the accumulation of this compound .
Result of Action
This compound has been observed in the plasma and urine of patients with isolated 3-methylcrotonyl-CoA carboxylase deficiency . It is used as a biomarker of biotin deficiency in humans and other metabolic disorders . This suggests that the compound’s action results in molecular and cellular effects that can be measured and used for diagnostic purposes.
Biochemische Analyse
Biochemical Properties
Hydroxyisovaleroyl-d3 Carnitine is involved in biochemical reactions where it interacts with various enzymes, proteins, and other biomolecules . It is considered to be a fatty ester lipid molecule . The compound is very hydrophobic, practically insoluble in water, and relatively neutral .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with various enzymes or cofactors . It also has effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
(3R)-4-[dimethyl(trideuteriomethyl)azaniumyl]-3-(3-hydroxy-3-methylbutanoyl)oxybutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5/c1-12(2,17)7-11(16)18-9(6-10(14)15)8-13(3,4)5/h9,17H,6-8H2,1-5H3/t9-/m1/s1/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLHHSKNBDXCEY-MCHJGEEVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CC(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


